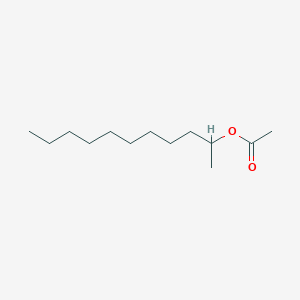![molecular formula C20H38O2 B082298 (1S,2S,4aR,8aR)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol CAS No. 13902-99-3](/img/structure/B82298.png)
(1S,2S,4aR,8aR)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S,4aR,8aR)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol is a natural compound belonging to the diterpenoid family. It is found in various plant species, including the Peruvian medicinal plant, Croton lechleri. This compound has garnered significant attention due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S,4aR,8aR)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol can be achieved through various methods. One of the most common methods involves the extraction of the compound from the bark of Croton lechleri. The bark is first dried and then ground into a fine powder.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale extraction processes. These processes are optimized to ensure high yield and purity of the compound. The extraction process may include solvent extraction, followed by purification steps such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: (1S,2S,4aR,8aR)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
(1S,2S,4aR,8aR)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol has been extensively studied for its potential therapeutic properties. Some of its notable applications include:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of natural health products and supplements.
Mécanisme D'action
The mechanism of action of (1S,2S,4aR,8aR)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol is not fully understood. studies suggest that it may exert its therapeutic effects through various mechanisms:
Inhibition of Enzymes: It inhibits the activity of certain enzymes involved in cancer cell growth.
Reduction of Inflammatory Cytokines: It reduces the production of inflammatory cytokines in the body.
Antioxidant Activity: It scavenges free radicals, thereby reducing oxidative stress.
Comparaison Avec Des Composés Similaires
(1S,2S,4aR,8aR)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol is unique due to its specific structure and therapeutic properties. Similar compounds in the diterpenoid family include:
Labdane-8,15-diol: Shares a similar structure but differs in its biological activity.
Eperuane-8,15-diol: Another diterpenoid with comparable properties but distinct molecular targets.
These compounds highlight the uniqueness of this compound in terms of its specific therapeutic applications and molecular interactions.
Propriétés
Numéro CAS |
13902-99-3 |
|---|---|
Formule moléculaire |
C20H38O2 |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
(1S,2S,4aR,8aR)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol |
InChI |
InChI=1S/C20H38O2/c1-15(10-14-21)7-8-17-19(4)12-6-11-18(2,3)16(19)9-13-20(17,5)22/h15-17,21-22H,6-14H2,1-5H3/t15-,16+,17-,19+,20-/m0/s1 |
Clé InChI |
MCHQEVJMCLOQAZ-NDLGOLERSA-N |
SMILES |
CC(CCC1C2(CCCC(C2CCC1(C)O)(C)C)C)CCO |
SMILES isomérique |
C[C@@H](CC[C@H]1[C@@]2(CCCC([C@H]2CC[C@]1(C)O)(C)C)C)CCO |
SMILES canonique |
CC(CCC1C2(CCCC(C2CCC1(C)O)(C)C)C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


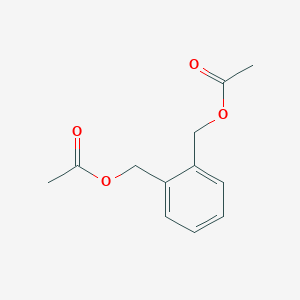
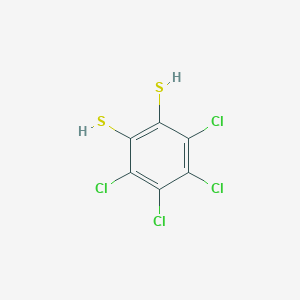
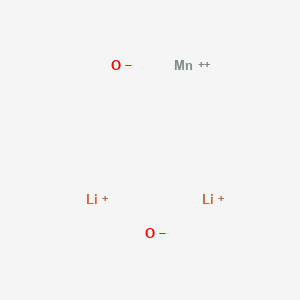
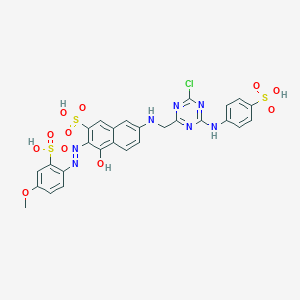
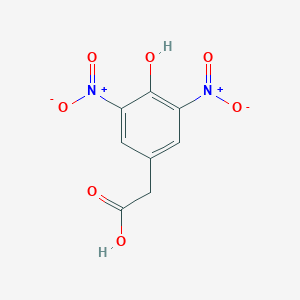

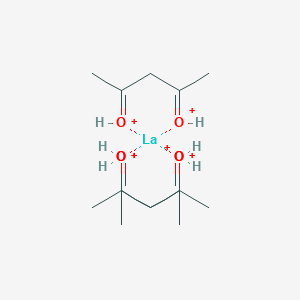
![10-hydroxy-2-methyl-8-pentyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-5-one](/img/structure/B82232.png)
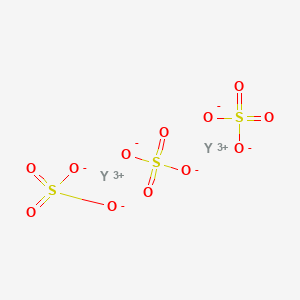
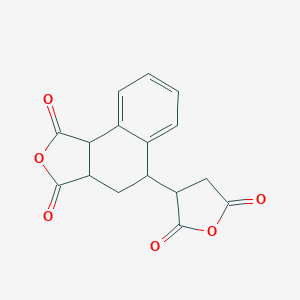
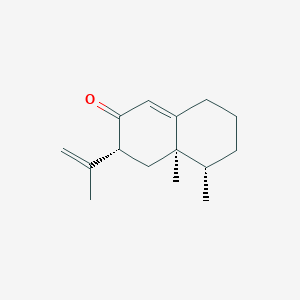
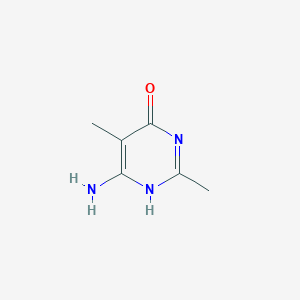
![1-Chloro-3-[4-(3-chloro-2-hydroxypropoxy)phenoxy]propan-2-ol](/img/structure/B82240.png)
